molecular formula C8H9ClO B2910486 (2-Chloro-4-methylphenyl)methanol CAS No. 39652-31-8

(2-Chloro-4-methylphenyl)methanol

Cat. No.: B2910486
CAS No.: 39652-31-8
M. Wt: 156.61
InChI Key: VVAVRWRWRCLETL-UHFFFAOYSA-N
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Description

“(2-Chloro-4-methylphenyl)methanol” is a chemical compound. It is a transformation/degradation product of herbicides found in the environment through landfills and runoff .


Synthesis Analysis

The synthesis of “this compound” involves several known techniques such as NMR, FT-IR, CHNS, and Mass . The reagents were prepared in the first step .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using techniques like ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . The crystal structure and Hirshfeld surface analysis of the molecule have also been performed .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For example, it has been used in the synthesis of N-arylacetamides, which are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.58 g/mol, a XLogP3 of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, and zero rotatable bond count .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions of “(2-Chloro-4-methylphenyl)methanol” research could involve further exploration of its synthesis methods, its potential applications in various fields such as medicine and agriculture, and its environmental impact. It would also be beneficial to conduct more studies on its safety and hazards to ensure its safe usage .

Mechanism of Action

Mode of Action

It is known that the compound can undergo various chemical reactions, potentially leading to the formation of complexes with certain metals

Result of Action

The molecular and cellular effects of (2-Chloro-4-methylphenyl)methanol’s action are currently unknown. Given the compound’s potential to form complexes with certain metals , it is possible that it could have a variety of effects at the molecular and cellular levels.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVRWRWRCLETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2-chloro-4-methylbenzoate (520 mg, 2.82 mmol) was dissolved in Dichloromethane (DCM) (15 mL) and at 0° C. Dibal-H (4.694 ml, 7.04 mmol) was slowly added. The mixture was left at 0° C. for 2H and then at room temperature overnight. Next morning HPLC showed no starting material remaining, reaction was quenched with Rochelle salt, and leaving under stirring for 1 hour and then it was extracted with DCM, dried and concentrated to afford 365 mg of the final compound, pure enough to be used in the next step.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.694 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

as follows: To a solution of 2-chloro-4-methylbenzoic acid (2.18 g; 12.8 mmol) in THF (22 mL) was added dropwise a solution of BH3.THF in THF (25.6 ml; 1.00 mol/l; 25.6 mmol), at 0° C. Upon complete addition the resulting mixture was heated under reflux, for 3 hours. Subsequently, the mixture was cooled to 0° C., 1M aqueous HCl (30 mL) was added dropwise, and the mixture was stirred for 10 min. Et2O (100 mL) was added and the layers were separated. The organic layer was washed with 1M aqueous HCl (2×), 5% aqueous NaHCO3 (2×), and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford (2-chloro-4-methyl-phenyl)-methanol (1.80 g), which was used as such.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
25.6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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